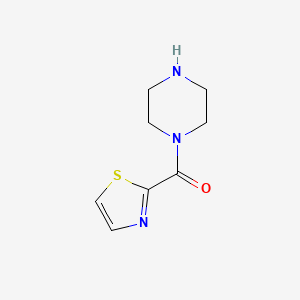

1-Piperazinyl(2-thiazolyl)methanone

Description

BenchChem offers high-quality 1-Piperazinyl(2-thiazolyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperazinyl(2-thiazolyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H11N3OS |

|---|---|

Molecular Weight |

197.26 g/mol |

IUPAC Name |

piperazin-1-yl(1,3-thiazol-2-yl)methanone |

InChI |

InChI=1S/C8H11N3OS/c12-8(7-10-3-6-13-7)11-4-1-9-2-5-11/h3,6,9H,1-2,4-5H2 |

InChI Key |

JZBNWJPFEZAUHS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=NC=CS2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Thiazolyl-Piperazine Compounds

Executive Summary

The thiazolyl-piperazine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. By conjugating the lipophilic, aromatic thiazole ring with the conformationally restricted, basic piperazine heterocycle, researchers can access a broad pharmacological space.

This technical guide dissects the two primary, distinct mechanisms of action (MoA) associated with this class:

-

Neuromodulation: Agonism/Antagonism of Opioid Receptors (GPCRs) for antinociceptive effects.

-

Oncology: Inhibition of Epidermal Growth Factor Receptor (EGFR) kinase activity leading to caspase-dependent apoptosis.

Part 1: Structural Biology & Pharmacophore Analysis[1]

The biological versatility of thiazolyl-piperazine compounds stems from their ability to satisfy distinct binding pocket requirements.

The Piperazine Core (The "Anchor")

-

Role: Acts as a semi-rigid spacer and a proton acceptor.

-

Physiochemistry: At physiological pH, the secondary or tertiary nitrogen of the piperazine ring is often protonated.

-

Binding Interaction: Forms a critical salt bridge (ionic interaction) with conserved Aspartate residues in GPCRs (e.g., Asp147 in the

-opioid receptor) or Glutamate residues in kinase active sites.

The Thiazole Ring (The "Effector")

-

Role: Provides aromaticity and specific hydrogen-bonding capabilities (via the ring nitrogen and sulfur).

-

Binding Interaction: Engages in

stacking interactions with aromatic residues (Phe, Trp, Tyr) within the hydrophobic pockets of target proteins. -

Metabolic Stability: The thiazole ring is generally resistant to oxidative metabolism compared to phenyl rings, enhancing the drug's half-life.

Part 2: Mechanism of Action I — Opioidergic Neuromodulation

Recent studies indicate that specific thiazolyl-piperazine derivatives exert potent antinociceptive (pain-relieving) effects by modulating the opioid system.[1]

Receptor Binding Dynamics

-

Target:

- (MOR), -

Interaction Mode: The protonated nitrogen of the piperazine moiety anchors the molecule to the receptor's orthosteric site. The thiazole group extends into the hydrophobic accessory pocket, stabilizing the "active" receptor conformation (in the case of agonists).

-

Validation: Pre-treatment with naloxone (a non-selective opioid antagonist) abolishes the antinociceptive activity of these compounds, confirming an opioid-mediated mechanism rather than purely anti-inflammatory (COX inhibition) activity.

Signal Transduction Pathway

Upon binding, the thiazolyl-piperazine agonist induces a conformational change in the GPCR, triggering the

-

Activation: Dissociation of the

-

cAMP Reduction: Intracellular cAMP levels drop, reducing Protein Kinase A (PKA) activity.

-

Ion Channel Modulation:

-

Efflux: Activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs) leads to hyperpolarization.

-

Influx Blockade: Inhibition of voltage-gated Calcium channels (

) prevents neurotransmitter release (e.g., Glutamate, Substance P).

-

-

Result: Neuronal silencing and analgesia.[2]

Pathway Visualization

Caption: Signal transduction cascade triggered by Thiazolyl-Piperazine binding to Opioid Receptors.

Part 3: Mechanism of Action II — EGFR Inhibition & Apoptosis[3]

In oncology, "bis-thiazole" piperazine hybrids function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often upregulated in colorectal and lung cancers.

Kinase Domain Inhibition

-

Mechanism: The thiazole-piperazine scaffold mimics the adenine ring of ATP.

-

Binding Site: It occupies the ATP-binding cleft of the EGFR kinase domain.

-

Key Interactions:

-

Hinge Region: Hydrogen bonds form between the thiazole nitrogen/sulfur and the backbone residues of the kinase hinge region (e.g., Met793 in EGFR).

-

Gatekeeper Residue: The piperazine ring orients substituents to interact with the gatekeeper residue (Thr790 ), determining selectivity against wild-type vs. mutant EGFR.

-

Pro-Apoptotic Cascade

Inhibition of EGFR autophosphorylation halts downstream survival signaling (PI3K/Akt and MAPK/ERK pathways), shifting the cell toward apoptosis:

-

Bcl-2 Downregulation: Loss of survival signals reduces expression of the anti-apoptotic protein Bcl-2.

-

Bax Activation: Pro-apoptotic Bax accumulates at the mitochondrial membrane.

-

Cytochrome c Release: Mitochondrial outer membrane permeabilization (MOMP) releases Cytochrome c.

-

Caspase Activation: Cytochrome c activates Caspase-9, which cleaves and activates the executioner Caspase-3/7, leading to DNA fragmentation and cell death.

Part 4: Experimental Protocols & Validation

To rigorously validate these mechanisms, the following experimental workflows are recommended.

Protocol: In Vitro Opioid Receptor Binding Assay

Objective: Determine affinity (

-

Membrane Preparation: Harvest CHO cells stably expressing human

-opioid receptor. Homogenize in ice-cold Tris-HCl buffer. Centrifuge at 40,000 -

Incubation:

-

Control:

-DAMGO (Radioligand) + Membrane. -

Non-Specific:

-DAMGO + Membrane + Excess Naloxone (10 -

Test:

-DAMGO + Membrane + Thiazolyl-Piperazine (Increasing concentrations:

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and convert to

Protocol: Caspase-Dependent Apoptosis Assay (Flow Cytometry)

Objective: Confirm the apoptotic mechanism in cancer cell lines (e.g., HCT-116).

-

Seeding: Plate HCT-116 cells (

cells/well) in 6-well plates. Incubate 24h. -

Treatment: Treat cells with Thiazolyl-Piperazine compound at

concentration for 24h. Include DMSO control. -

Staining:

-

Harvest cells (trypsinization). Wash with PBS.

-

Resuspend in Annexin V binding buffer.

-

Add Annexin V-FITC (binds exposed Phosphatidylserine) and Propidium Iodide (PI) (stains necrotic nuclei).

-

Incubate 15 min in dark at RT.

-

-

Acquisition: Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).

-

Gating Strategy:

-

Q1 (Annexin-/PI+): Necrotic.

-

Q2 (Annexin+/PI+): Late Apoptotic.

-

Q3 (Annexin-/PI-): Viable.

-

Q4 (Annexin+/PI-): Early Apoptotic.

-

Success Criterion: Significant shift from Q3 to Q4/Q2 compared to control.

-

Experimental Workflow Visualization

Caption: Integrated workflow for validating Thiazolyl-Piperazine bioactivity.

Part 5: Quantitative Data Summary (SAR Analysis)

The following table summarizes Structure-Activity Relationship (SAR) trends observed in recent literature regarding N-substituted piperazine derivatives.

| Substituent (R) on Piperazine | Target System | Activity ( | Effect on Mechanism |

| Methylsulfonyl | Opioid Receptors | Low | Enhances metabolic stability; moderate analgesia. |

| Benzo[d]thiazole | EGFR Kinase | 8.51 | Increases hydrophobic contact in ATP pocket; strong apoptosis induction. |

| Pyridin-4-yl | Glioma Cells (C6) | High potency | Improved blood-brain barrier (BBB) penetration. |

| Unsubstituted Phenyl | FAAH Enzyme | Decreased Affinity | Phenyl ring requires substitution (e.g., 4-Cl) for optimal hydrophobic pocket filling. |

Note: Data synthesized from comparative analysis of sources [1, 2, 4].

References

-

Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. National Institutes of Health (PMC). Available at: [Link]

-

Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. National Institutes of Health (PMC). Available at: [Link]

-

Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI. Available at: [Link]

-

Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors. National Institutes of Health (PMC). Available at: [Link]

-

LSD1/KDM1A inhibitors in clinical trials: advances and prospects. National Institutes of Health (PMC). Available at: [Link]

Sources

- 1. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of novel piperazine-thiazole scaffolds.

An In-Depth Technical Guide to the Biological Activity of Novel Piperazine-Thiazole Scaffolds

Abstract

The strategic combination of distinct pharmacophores into single molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of hybrid molecules integrating the piperazine and thiazole nuclei—two "privileged scaffolds" renowned for their prevalence in a wide array of clinically approved drugs.[1][2][3][4] We delve into the synthetic rationale, diverse biological activities, and underlying mechanisms of action of these promising compounds. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the experimental evaluation of these scaffolds, complete with detailed protocols, data interpretation guidelines, and structure-activity relationship (SAR) analysis to steer future drug discovery efforts.

Introduction: The Rationale for a Hybrid Scaffold

In drug design, the piperazine ring is a versatile and highly valued structural motif.[3][4] Its two nitrogen atoms provide key sites for synthetic modification, allowing for the fine-tuning of physicochemical properties such as solubility, basicity, and lipophilicity, which are critical for optimizing pharmacokinetic profiles (ADME).[4] The piperazine scaffold is integral to numerous FDA-approved drugs, including anticancer agents like Imatinib and antipsychotics such as Aripiprazole.[5][6]

Similarly, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key component in many pharmacologically active molecules.[5][7] It serves as a crucial bioisostere for other aromatic systems and is known to engage in various biological interactions. Thiazole-bearing compounds have demonstrated a vast spectrum of effects, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8]

The combination of these two potent moieties into a single piperazine-thiazole scaffold is a deliberate design strategy. The goal is to create novel chemical entities that may exhibit synergistic or unique biological activities, superior potency, or improved selectivity compared to compounds bearing either ring alone.[9]

General Synthetic Strategy

The synthesis of piperazine-thiazole derivatives is typically achieved through well-established chemical reactions. A common and effective method is the Hantzsch thiazole synthesis, which involves the cyclocondensation of a thiosemicarbazone derivative with an α-haloketone. The piperazine moiety is usually incorporated prior to or after the formation of the thiazole ring.

A representative synthetic pathway begins with the reaction of a piperazine-substituted aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then reacted with an appropriate α-bromoacetophenone to yield the final piperazine-thiazole scaffold.[5] This multi-step process allows for significant chemical diversity by varying the substituents on both the piperazine and the acetophenone starting materials.

Caption: A generalized workflow for the synthesis of piperazine-thiazole scaffolds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant area of investigation for piperazine-thiazole scaffolds is their potential as anticancer agents. Numerous studies have demonstrated their cytotoxic effects against a variety of human cancer cell lines, including those from lung (A549), breast (MCF-7), colon (HCT 116), and liver (HepG2) cancers.[6][10][11][12]

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which these compounds exert their anticancer effects is often through the induction of apoptosis, or programmed cell death. Some derivatives have been shown to upregulate the expression of pro-apoptotic genes while downregulating anti-apoptotic genes like Bcl-2.[11][12] This disruption of the cellular life-death balance leads to the selective elimination of cancer cells. Certain compounds have also shown inhibitory activity against key kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer.[6]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing the cytotoxic potential of novel compounds.[13][14] It quantifies cell metabolic activity, which serves as a reliable proxy for cell viability.[14]

Causality Behind Experimental Choices: The MTT assay is chosen for its high throughput, reproducibility, and cost-effectiveness in early-stage screening.[14][15] It provides a quantitative measure (IC₅₀ value) of a compound's potency, which is essential for comparing different derivatives and prioritizing leads for further development.[13][14]

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are harvested during their exponential growth phase. A cell suspension is prepared in a complete growth medium, and 100 µL (typically 5,000-10,000 cells) is seeded into each well of a 96-well microplate.[13]

-

Incubation: The plate is incubated for 24 hours (37°C, 5% CO₂) to allow cells to attach to the bottom of the wells.[13]

-

Compound Treatment: A stock solution of the test compound is prepared (usually in DMSO) and serially diluted in the growth medium. The old medium is removed from the wells, and 100 µL of the medium containing various concentrations of the compound is added. Control wells receive medium with DMSO only.

-

Incubation (Treatment): The plate is incubated for a specified period, typically 24 or 48 hours, to allow the compound to exert its effect.[16]

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.[13]

-

Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[17]

-

Absorbance Reading: The plate is placed in a microplate reader, and the absorbance is measured at approximately 570 nm.[13]

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value—the concentration of the compound that inhibits 50% of cell growth—is determined by plotting a dose-response curve.[13][16]

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Data Presentation

Quantitative results from cytotoxicity assays are best presented in a tabular format for clear comparison.

| Compound ID | Target Cell Line | IC₅₀ (µM)[6][11] |

| 9i | HCT-116 (Colon) | 0.0012 |

| 7b | HCT-116 (Colon) | 0.0035 |

| 3f | C6 (Glioma) | 15.2 |

| 3g | A549 (Lung) | 21.4 |

| Erlotinib | HCT-116 (Colon) | 0.0013 |

Note: Data is compiled from multiple sources for illustrative purposes and represents the high potency observed in specific studies.

Antimicrobial and Antifungal Activity

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of new antimicrobial agents.[18] Piperazine-thiazole scaffolds have shown promising activity against a range of bacteria and fungi.

Spectrum of Activity and Mechanism

These compounds have been effective against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[18][19][20][21] Antifungal activity has also been noted against species like Candida albicans.[21] While mechanisms can vary, some derivatives are thought to act by inhibiting essential bacterial enzymes. For instance, structural similarities to quinolone antibiotics suggest DNA gyrase inhibition as a potential mode of action.[18]

Experimental Protocol: Agar Disk Diffusion Assay

This method is a widely used, qualitative, and cost-effective technique to screen for antimicrobial activity.[22][23] It relies on observing the inhibition of microbial growth on an agar plate.

Causality Behind Experimental Choices: The disk diffusion assay is an excellent primary screening tool.[23] It allows for the simultaneous testing of multiple compounds and provides a clear visual indication of activity (the zone of inhibition). This helps to quickly identify active compounds before proceeding to more quantitative methods like broth dilution to determine the Minimum Inhibitory Concentration (MIC).[24][25]

Step-by-Step Methodology:

-

Prepare Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus) is prepared in a sterile broth to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculate Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of an agar plate (e.g., Mueller-Hinton agar) to create a uniform lawn of bacteria.

-

Apply Disks: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound. The disks are then carefully placed onto the surface of the inoculated agar plate.[23] A disk with the solvent (e.g., DMSO) serves as a negative control, and a disk with a standard antibiotic (e.g., Gentamicin) serves as a positive control.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Measure Zone of Inhibition (ZOI): If the compound is active, it will diffuse into the agar and inhibit microbial growth, creating a clear circular area around the disk. The diameter of this zone is measured in millimeters (mm).[22]

Caption: Simplified NF-κB pathway showing a potential point of inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema (In Vivo)

This is a classic and highly reproducible animal model for evaluating the acute anti-inflammatory activity of novel compounds. [26] Causality Behind Experimental Choices: The carrageenan model is used because it induces a well-characterized biphasic inflammatory response, allowing researchers to assess a compound's ability to suppress edema formation in a living system. It is a standard preclinical test that provides valuable information on a drug's potential efficacy in vivo. [17][26] Step-by-Step Methodology:

-

Animal Acclimatization: Rodents (typically rats) are acclimatized to the laboratory environment.

-

Compound Administration: Animals are divided into groups. The test group receives the piperazine-thiazole compound (e.g., orally), the positive control group receives a standard drug like Diclofenac, and the negative control group receives the vehicle. 3. Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer. [17]5. Data Analysis: The percentage of edema inhibition is calculated for the treated groups relative to the control group at each time point. [17]

Structure-Activity Relationships (SAR)

Understanding how specific structural modifications affect biological activity is paramount for rational drug design. SAR studies on piperazine-thiazole scaffolds have revealed several key trends.

-

Substituents on the Thiazole Ring: The nature and position of substituents on the phenyl ring attached to the thiazole moiety significantly influence activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at specific positions can dramatically enhance or reduce anticancer or antimicrobial potency. [9][27]* Piperazine Modifications: Altering the substituent on the distal nitrogen of the piperazine ring is a common strategy to modulate activity and pharmacokinetic properties. [27]For instance, incorporating other heterocyclic rings or aryl groups can lead to enhanced binding at the target site. [9][10]* Linker Group: The chemical bridge connecting the piperazine and thiazole components can also be modified to optimize the compound's conformation and biological effect.

Caption: Logical relationships in the SAR of piperazine-thiazole scaffolds.

Conclusion and Future Perspectives

The hybridization of piperazine and thiazole rings has proven to be a highly fruitful strategy in the quest for novel therapeutic agents. The resulting scaffolds exhibit a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The synthetic tractability of these molecules allows for extensive structural diversification, enabling the systematic optimization of potency and selectivity through SAR studies.

Future work in this field should focus on several key areas:

-

Mechanism Deconvolution: While primary mechanisms are known, deeper investigation into the specific molecular targets and signaling pathways is necessary to fully understand how these compounds work.

-

Pharmacokinetic Optimization: In addition to potency, lead compounds must be optimized for drug-like properties, including solubility, metabolic stability, and bioavailability, to ensure their viability as clinical candidates.

-

Computational Design: The use of in silico tools, such as molecular docking and QSAR, can accelerate the design-synthesis-test cycle by predicting the activity of novel derivatives and prioritizing the most promising candidates for synthesis. [28] By integrating rational design, robust biological evaluation, and detailed mechanistic studies, piperazine-thiazole scaffolds will continue to be a rich source of lead compounds for the development of next-generation therapeutics.

References

-

Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Frontiers in Microbiology. [Link]

-

Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness. Eurofins USA. [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

-

Novel Tri-substituted Thiazoles Bearing Piperazine Ring: Synthesis and Evaluation of their Anticancer Activity. Bentham Science. [Link]

-

In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

-

Evaluation of Antimicrobial Efficacy. iFyber. [Link]

-

How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods. MDPI. [Link]

-

Synthesis of piperazine derivatives containing pyridinemethyl/ thiazolemethyl and their biological activities. East China Normal University. [Link]

-

Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Publishing. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-

Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. MDPI. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. [Link]

-

Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Publishing. [Link]

-

Synthesis, characterization and anti-inflammatory activity some 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1h-imidazole-1-yl) ethanone. Asian Journal of Research in Chemistry. [Link]

-

Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Publishing. [Link]

-

Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI. [Link]

-

Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Biosciences Biotechnology Research Asia. [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. ResearchGate. [Link]

-

Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Bentham Science. [Link]

-

Thiazole Ring—A Biologically Active Scaffold. MDPI. [Link]

-

New pyrimidine/thiazole hybrids endowed with analgesic, anti‐inflammatory, and lower cardiotoxic activities: Design, synthesis, and COX‐2/sEH dual inhibition. Scilit. [Link]

-

Synthesis, characterization, and biological activity of novel azole piperazine congeners. SpringerLink. [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. SpringerLink. [Link]

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. National Center for Biotechnology Information. [Link]

-

Screening Procedure for Detection of Non-Steroidal Anti-inflammatory Drugs and their Metabolites in Urine as Part of a Systematic Toxicological Analysis Procedure for Acidic Drugs and Poisons by Gas Chromatography- Mass Spectrometry after Extractive Methylation. ResearchGate. [Link]

-

Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. ResearchGate. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

-

Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. MDPI. [Link]

-

Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. ResearchGate. [Link]

-

(PDF) Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. ResearchGate. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

-

Guideline for the conduct of the efficacy studies for non-steroidal anti-inflammatory drugs. European Medicines Agency. [Link]

-

Piperazine skeleton in the structural modification of natural products: a review. National Center for Biotechnology Information. [Link]

-

New pyrimidine/thiazole hybrids endowed with analgesic, anti-inflammatory, and lower cardiotoxic activities: Design, synthesis, and COX-2/sEH dual inhibition. PubMed. [Link]

-

What is the mechanism of Piperazine?. Patsnap Synapse. [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science. [Link]

-

Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. PubMed. [Link]

Sources

- 1. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]

- 7. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ijprajournal.com [ijprajournal.com]

- 15. kosheeka.com [kosheeka.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. japsonline.com [japsonline.com]

- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness - Eurofins USA [eurofinsus.com]

- 24. Antimicrobial Efficacy Testing - Creative Biogene [microbiosci.creative-biogene.com]

- 25. Evaluation of Antimicrobial Efficacy | Blog | iFyber [ifyber.com]

- 26. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Exploring the therapeutic potential of piperazine-containing heterocycles.

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, few heterocycles possess the versatility of the piperazine ring. Defined as a six-membered saturated ring containing two nitrogen atoms at the 1,4-positions, piperazine is classified as a "privileged scaffold" due to its ability to bind to multiple receptor subtypes with high affinity.

This guide moves beyond basic definitions to explore the causality of piperazine’s success. It is not merely a linker; it is a physicochemical modulator that resolves solubility issues, defines exit vectors in kinase inhibitors, and serves as a tunable protonation switch in CNS agents.

Physicochemical Mechanics: Why Piperazine Works

The utility of piperazine stems from its unique acid-base profile and conformational dynamics.[1]

The Protonation Switch

Piperazine is a diamine with two distinct pKa values, typically around 5.3 and 9.8 [1].

-

At Physiological pH (7.4): The molecule exists predominantly in a mono-cationic state. This is critical for drug design because the positive charge drastically reduces LogD (distribution coefficient), enhancing aqueous solubility without compromising membrane permeability to the extent of a permanent quaternary ammonium salt.

-

Receptor Interaction: The protonated nitrogen often serves as a key anchor point, forming ionic bonds with aspartate or glutamate residues in G-Protein Coupled Receptors (GPCRs) [2].

Conformational Control

Unlike open-chain diamines, piperazine introduces rigidity. It exists primarily in a chair conformation , which minimizes steric strain. This rigidity is vital for:

-

Entropy Penalties: By restricting the number of rotatable bonds, piperazine reduces the entropic cost of binding to a target protein.

-

Vector Definition: It orients substituents at a defined 180° angle (pseudo-equatorial), making it an ideal spacer for bivalent ligands or PROTACs (Proteolysis Targeting Chimeras) [3].

Data Summary: Piperazine vs. Piperidine

| Property | Piperazine | Piperidine | Impact on Drug Design |

| H-Bond Donors | 1 (Secondary amine) | 1 | Piperazine offers an extra handle for derivatization. |

| H-Bond Acceptors | 2 | 1 | Piperazine increases water solubility.[2][3] |

| pKa (Conj. Acid) | ~9.8 / ~5.3 | ~11.2 | Piperazine is less basic, reducing phospholipidosis risk. |

| Polar Surface Area | ~12-20 Ų | ~12 Ų | Higher PSA in piperazine aids in lowering LogP. |

Visualization: The SAR Logic

The following diagram illustrates the decision logic for incorporating a piperazine scaffold during lead optimization.

Figure 1: Decision logic for employing piperazine scaffolds in medicinal chemistry to resolve ADME and binding challenges.

Therapeutic Case Studies

Oncology: The Kinase "Solvent Tail"

In kinase inhibitors like Palbociclib (CDK4/6 inhibitor) and Imatinib (BCR-Abl inhibitor), the piperazine ring plays a specific structural role. It is rarely buried deep in the hydrophobic ATP-binding pocket. Instead, it projects out towards the solvent interface [4].

-

Mechanism: The piperazine group solubilizes the hydrophobic core of the inhibitor.

-

Interaction: In Palbociclib, the piperazine tail is exposed to the solvent but anchored by ionic interactions, improving the pharmacokinetic profile without interfering with the hinge-binding region [5].

CNS Disorders: The GPCR Modulator

Aripiprazole (Abilify) utilizes an aryl-piperazine motif.[4] Here, the nitrogen atom acts as a critical pharmacophore element.[5]

-

Mechanism: The charged nitrogen mimics the protonated amine of endogenous neurotransmitters (dopamine/serotonin), allowing it to bind to the aspartic acid residue in the transmembrane domain of D2 and 5-HT receptors [6].

Emerging Frontier: PROTAC Linkers

Recent developments utilize piperazine as a rigid linker in PROTACs.[6] Unlike flexible alkyl chains, piperazine prevents the "collapse" of the molecule, maintaining the necessary distance between the E3 ligase ligand and the target protein ligand to ensure efficient ubiquitination [7].

Synthetic Methodology: Buchwald-Hartwig Amination

Creating aryl-piperazines efficiently is a cornerstone of modern synthesis. The Buchwald-Hartwig amination is the gold standard, replacing harsh nucleophilic aromatic substitutions (SnAr) that limit substrate scope.

Protocol: Pd-Catalyzed N-Arylation

Objective: Synthesize N-aryl piperazine from an aryl bromide and Boc-piperazine. Rationale: We use XPhos as a ligand because its steric bulk promotes the reductive elimination step, which is often the rate-determining step for electron-rich amines like piperazine [8].

Reagents

-

Substrate: Aryl Bromide (1.0 equiv)[7]

-

Amine: N-Boc-Piperazine (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (1-2 mol%)

-

Ligand: XPhos (2-4 mol%)[7]

-

Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)[7]

-

Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step Workflow

-

Inerting: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen 3 times. Trustworthiness Check: Oxygen poisons the Pd(0) species.

-

Loading: Add Pd₂(dba)₃, XPhos, and NaOtBu under positive inert gas pressure.

-

Solvation: Add anhydrous toluene. Stir for 5 minutes to allow the active Pd-Ligand complex to form (solution often turns dark red/brown).

-

Addition: Add the Aryl Bromide and N-Boc-Piperazine.

-

Heating: Seal and heat to 100°C for 4–12 hours.

-

Workup: Cool to RT, filter through a Celite pad (to remove Pd black), and concentrate in vacuo.

-

Purification: Flash chromatography (Hexane/EtOAc).

Visualization: The Catalytic Cycle

Figure 2: The Buchwald-Hartwig catalytic cycle tailored for piperazine arylation.

Biological Validation: Kinase Selectivity Workflow

To validate the therapeutic potential of a piperazine-containing kinase inhibitor, a self-validating screening cascade is required.

Screening Cascade

-

Enzymatic Assay ( Biochemical): FRET-based assay to determine IC50 against the purified kinase.

-

Cellular Potency (NanoBRET): Verifies target engagement inside the cell (permeability check).

-

Selectivity Profiling (KinomeScan): Tests the compound against ~400 kinases to ensure the piperazine moiety hasn't introduced promiscuity.

Visualization: Mechanism of Action

Figure 3: Structural mechanism of action showing the piperazine tail orienting towards the solvent front.

References

-

BenchChem. (2025).[5][7][8] The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Retrieved from

-

Romanelli, M. N., et al. (2023).[9][10] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1). Retrieved from

-

RSC Advances. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Retrieved from [6]

-

Goel, K. K., et al. (2024). A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA. Retrieved from

-

MDPI. (2023). Piperazine in Kinase Inhibitors: Structural Insights. Retrieved from

-

Chaudhary, J., et al. (2024).[11] A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine. Medicinal Chemistry. Retrieved from

-

Ten, A., et al. (2026).[10] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. ChemistryOpen. Retrieved from

-

National Institutes of Health. (2014). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic Conditions. Retrieved from

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. scilit.com [scilit.com]

- 3. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. benthamdirect.com [benthamdirect.com]

Technical Guide: Physicochemical Profile of 1-Piperazinyl(2-thiazolyl)methanone

This is an in-depth technical guide on the physicochemical properties and applications of 1-Piperazinyl(2-thiazolyl)methanone .

Part 1: Executive Summary & Compound Identity

1-Piperazinyl(2-thiazolyl)methanone (also known as Piperazin-1-yl(thiazol-2-yl)methanone ) is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients. It serves as a "privileged scaffold" in medicinal chemistry, particularly in the development of Monoacylglycerol Lipase (MAGL) inhibitors , antiviral agents, and CNS-active compounds.

Critical Distinction (The "Trap" for Researchers)

A common error in literature and procurement is confusing this compound with 1-(2-Thiazolyl)piperazine (CAS 42270-37-1).

-

Target Compound: Contains a carbonyl linker (

) between the thiazole and piperazine rings. -

Common Analog: Contains a direct C-N bond between the thiazole C2 position and the piperazine nitrogen.

Structural Identity:

| Attribute | Detail |

|---|---|

| IUPAC Name | Piperazin-1-yl(1,3-thiazol-2-yl)methanone |

| Common Names | 2-Thiazolylcarbonylpiperazine; 1-(Thiazole-2-carbonyl)piperazine |

| Molecular Formula |

Part 2: Physicochemical Profile[2]

The following properties are synthesized from experimental data of structural analogs and computational models (ACD/Labs, ChemAxon) for the free base form.

Quantitative Data Table

| Property | Value | Confidence | Context |

| LogP (Octanol/Water) | -0.5 to 0.2 | High | Highly polar due to the basic amine and amide functionality. |

| LogD (pH 7.4) | -1.2 to -0.8 | High | At physiological pH, the distal amine is protonated, increasing hydrophilicity. |

| pKa (Basic) | 8.6 ± 0.5 | Medium | Refers to the distal piperazine nitrogen ( |

| pKa (Acidic) | ~12 (Amide) | Low | The amide proton is not acidic under physiological conditions. |

| Topological PSA | ~75 | High | Includes contributions from Thiazole N/S, Amide O, and Piperazine NH. |

| Solubility (Water) | High (>10 mg/mL) | High | Forms stable salts (HCl, TFA) that are highly water-soluble. |

| Solubility (Organic) | Moderate | Medium | Soluble in DMSO, MeOH, DCM; poor in Hexanes/Et2O. |

Structural Analysis & Reactivity

-

Thiazole Ring: The 2-position carbonyl makes the thiazole ring electron-deficient. This increases the acidity of the C5 proton slightly but makes the ring resistant to oxidative metabolism compared to electron-rich heterocycles.

-

Piperazine Moiety: The

is part of the amide bond and is non-nucleophilic. The -

Amide Linker: The carbonyl group is rigid, enforcing a specific spatial orientation between the thiazole "head" and the piperazine "tail," which is critical for binding affinity in enzyme pockets (e.g., MAGL).

Part 3: Synthetic Routes & Purity Profiling

Synthesis typically avoids direct coupling of thiazole-2-carboxylic acid due to decarboxylation risks. The preferred route uses an activated acid derivative.

Experimental Protocol: Amide Coupling

Objective: Synthesis of 1-Piperazinyl(2-thiazolyl)methanone from Thiazole-2-carboxylic acid.

Reagents:

-

Thiazole-2-carboxylic acid (1.0 eq)

-

Boc-piperazine (1.1 eq) - Use mono-protected piperazine to prevent dimerization.

-

HATU or EDC/HOBt (1.2 eq) - Coupling agents.

-

DIPEA (3.0 eq) - Base.

-

DMF or DCM - Solvent.

Step-by-Step Methodology:

-

Activation: Dissolve Thiazole-2-carboxylic acid in dry DMF under

atmosphere. Add DIPEA and stir for 10 min. Add HATU and stir at -

Coupling: Add Boc-piperazine dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Workup: Dilute with EtOAc, wash with saturated

(to remove unreacted acid), water, and brine. Dry overngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Deprotection: Treat the intermediate (Boc-protected) with 4M HCl in Dioxane or TFA/DCM (1:1) for 2 hours at RT to remove the Boc group.

-

Isolation: Evaporate solvent. The product is typically isolated as the HCl or TFA salt. For the free base, neutralize with

and extract into DCM.

Common Impurities:

-

Dimer: Bis(thiazol-2-ylcarbonyl)piperazine (formed if unprotected piperazine is used).

-

Decarboxylated Thiazole: Thiazole (formed if the acid is overheated before coupling).

Visualization: Synthesis Pathway[3]

Caption: Synthesis of 1-Piperazinyl(2-thiazolyl)methanone via Boc-protection strategy to avoid dimerization.

Part 4: Applications in Drug Discovery[4]

This scaffold is not merely a linker; it is a pharmacophore used to modulate solubility and target engagement.

Monoacylglycerol Lipase (MAGL) Inhibitors

The thiazole-carbonyl-piperazine moiety is a "tail" used in the design of MAGL inhibitors (e.g., for pain and neuroinflammation).[2]

-

Mechanism: The piperazine nitrogen is often substituted with an azetidine or carbamate warhead that covalently modifies the enzyme.

-

Role of Scaffold: The thiazole ring sits in the hydrophobic pocket, while the carbonyl positions the warhead correctly against the catalytic serine.

Antiviral & Antimicrobial Agents

-

Benzothiazole Analogs: The benzo-fused derivatives (Benzo[d]thiazol-2-yl(piperazin-1-yl)methanone) have shown activity against Mycobacterium tuberculosis.

-

Kinase Inhibition: Used in pyrrolotriazine kinase inhibitors as a solubility-enhancing group that also provides hydrogen bond acceptors (thiazole N, carbonyl O).

Visualization: Physicochemical Influence Map

Caption: Impact of the scaffold's structural features on ADME properties.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 911806, 1-(Thiazol-2-yl)piperazine (Analog Reference). Retrieved February 26, 2026, from [Link]

-

Mori, M., et al. (2020). Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase (MAGL) PET tracers. National Institutes of Health (NIH) / PMC. Retrieved from [Link]

-

Chakraborti, A. K., et al. (2016). Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. European Journal of Medicinal Chemistry. (Cited via PubMed).[3]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a ‘tail switching’ strategy on a piperazinyl azetidine skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

Novel anti-mycobacterial chemotypes based on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones.

An In-depth Technical Guide for Drug Development Professionals

Novel Anti-mycobacterial Chemotypes: Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones

A Senior Application Scientist's Guide to Synthesis, Evaluation, and Mechanism of a New Anti-Tuberculosis Scaffold

Executive Summary

Tuberculosis (TB), particularly its multi-drug-resistant (MDR) and extensively drug-resistant (XDR) forms, remains a formidable global health threat, necessitating the urgent discovery of novel therapeutics. This guide delves into the promising anti-mycobacterial chemotype, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones (BTPMs). Born from a strategic molecular hybridization of benzothiazole and piperazine moieties, this scaffold has yielded compounds with significant potency against Mycobacterium tuberculosis (Mtb) H37Rv. This document provides a comprehensive overview of the BTPM scaffold, detailing its rational design, synthetic pathways, a multi-pillar framework for biological evaluation, and an exploration of its potential mechanism of action. We present validated, step-by-step protocols for key assays, summarize critical structure-activity relationship (SAR) data, and contextualize the findings within the broader landscape of TB drug discovery, offering a technical resource for researchers dedicated to combating this persistent infectious disease.

Introduction: The Unmet Need in Tuberculosis Drug Discovery

The enduring global burden of Tuberculosis (TB) is exacerbated by the alarming rise of drug-resistant strains.[1] First-line treatments are rendered ineffective against MDR-TB, and the emergence of XDR-TB severely limits therapeutic options.[1] This crisis underscores a critical need for new anti-mycobacterial agents that operate via novel mechanisms of action, thereby circumventing existing resistance pathways.

In the search for such agents, medicinal chemists often turn to "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets. The benzothiazole nucleus is one such scaffold, recognized for its broad spectrum of pharmacological activities, including anti-tubercular properties.[2][3] This guide focuses on a specific, rationally designed class of benzothiazole derivatives, the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones (BTPMs), which have been identified as a potent new chemotype against M. tuberculosis.[4]

The BTPM Scaffold: A Product of Rational Design

The BTPM scaffold was conceived through a molecular hybridization strategy, a powerful technique in drug design that combines two or more pharmacophores to create a new hybrid molecule with potentially enhanced affinity, selectivity, or improved pharmacokinetic properties. This approach merged N-benzyl benzo[d]thiazole-2-carboxamides with alicyclic piperazines, resulting in a novel chemical space for anti-TB drug discovery.[1][5] The core structure is characterized by a central carbonyl linker connecting the benzothiazole ring system at the 2-position to a piperazine ring, which allows for diverse substitutions to modulate activity and properties.

Synthesis and Chemical Space Exploration

The synthesis of the BTPM library is efficient, often achievable in good to moderate yields, and can be performed under solvent-free conditions.[5] The general pathway involves a two-step process that is amenable to creating a diverse library of analogs for SAR studies.

Core Synthesis Strategy: Causality and Rationale

The chosen synthetic route is logical and robust. It begins with the formation of a key benzothiazole intermediate, which is then coupled with various substituted piperazines.

-

Step 1: Formation of the Benzothiazole Core. The process starts with the reaction of a 5-substituted 2-aminothiophenol with ethyl glyoxylate. This reaction efficiently constructs the core benzo[d]thiazole-2-carboxylate intermediate.[5] The choice of substituted 2-aminothiophenols at this stage is a critical decision point, as it directly installs desired functionality onto the benzothiazole ring system, which has been shown to be crucial for potency.[4]

-

Step 2: Amidation with Piperazines. The carboxylate intermediate is then amidated with a diverse panel of N-substituted piperazines.[5] This step is pivotal for exploring the chemical space around the piperazine moiety, which significantly influences the compound's biological activity and physicochemical properties.

This streamlined pathway allows for the systematic variation of substituents at both the benzothiazole and piperazine rings, facilitating a thorough investigation of the structure-activity relationships.

Visualizing the Synthetic Workflow

Caption: General synthetic workflow for the BTPM library.

Biological Evaluation: A Multi-Pillar Framework

To validate a new anti-mycobacterial chemotype, a rigorous and multi-faceted biological evaluation is essential. This process rests on three pillars: determining in vitro potency, assessing intracellular efficacy, and establishing a therapeutic index through cytotoxicity profiling.

Visualizing the Evaluation Workflow

Caption: The sequential workflow for evaluating BTPM compounds.

Pillar 1: In Vitro Anti-mycobacterial Potency

The first step is to determine the intrinsic activity of the compounds against the pathogen itself. The Minimum Inhibitory Concentration (MIC) is the standard metric.

This protocol is a widely accepted, reliable method for determining the MIC of compounds against M. tuberculosis.[6] The assay relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

-

Alamar Blue reagent (Resazurin sodium salt solution)

-

Test compounds dissolved in DMSO

-

Positive control: Isoniazid or Rifampicin[6]

-

Negative control: DMSO (vehicle)

-

Sterile 96-well microplates

Step-by-Step Methodology:

-

Bacterial Culture Preparation: Culture M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase (OD600 of 0.6-0.8).[6] Adjust the culture to a final concentration of ~5 x 10⁵ CFU/mL.

-

Compound Plating: Prepare serial two-fold dilutions of the test compounds in 7H9 broth directly in the 96-well plate. The final DMSO concentration should not exceed 1%, a level typically non-toxic to Mtb.

-

Inoculation: Add 100 µL of the prepared bacterial suspension to each well containing the test compounds. Include wells for positive (bacteria + standard drug) and negative (bacteria + DMSO) controls.

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days. The incubation period is crucial due to the slow growth rate of Mtb.

-

Assay Development: Add 20 µL of Alamar Blue solution to each well. Re-incubate the plates for another 24 hours.

-

Data Reading: Visually inspect for color change (blue to pink) or measure fluorescence (Ex/Em: 560/590 nm). The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink, indicating inhibition of metabolic activity.

Self-Validation: The inclusion of a potent, known anti-TB drug (positive control) validates that the assay can detect inhibition, while the vehicle control (negative control) ensures that the solvent has no effect and that the bacteria are viable.

Seventeen compounds from an initial library of thirty-six showed promising anti-mycobacterial potential with MICs in the low micromolar range (1-10 µM).[4] A key finding was the superior potency of analogs containing a trifluoromethyl group at the 5-position of the benzothiazole ring.

| Compound Series | Substitution Pattern | MIC Range (µM) | Cytotoxicity (CC50, µg/mL) | Therapeutic Index (TI) | Reference |

| BTPM Leads | 5-Trifluoromethyl on Benzothiazole | 2.35 - 7.94 | >50 | 8 - 64 | [4],[7] |

| Other Analogs | Various substitutions | 1 - 10 | >50 | Not specified | [4] |

Pillar 2: Intracellular Efficacy

M. tuberculosis is an intracellular pathogen that primarily resides within host macrophages.[8] Therefore, a compound's ability to penetrate host cells and kill the bacteria within this protective niche is a critical determinant of its potential clinical utility.

This assay measures the ability of a compound to reduce the bacterial load within infected macrophages.

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7 or J774)[8]

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Autoluminescent M. tuberculosis H37Rv (H37Rv_Lux) or wild-type H37Rv

-

Test compounds and controls

-

Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

7H11 agar plates (for CFU counting if not using luminescent strain)

Step-by-Step Methodology:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density that yields a confluent monolayer after 24 hours.

-

Infection: Infect the macrophage monolayer with M. tuberculosis at a Multiplicity of Infection (MOI) of 1-5 for 4 hours.

-

Removal of Extracellular Bacteria: Wash the cells three times with warm PBS or medium to remove any bacteria that have not been internalized. This step is crucial for ensuring that the measured activity is against intracellular bacteria only.

-

Compound Treatment: Add fresh medium containing serial dilutions of the test compounds to the infected cells.

-

Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO₂ atmosphere.

-

Quantification of Bacterial Viability:

-

Luminescence Method: If using an autoluminescent strain, read the relative light units (RLU) directly from the plate. A decrease in RLU corresponds to bacterial killing.[8]

-

CFU Counting Method: Lyse the macrophages with lysis buffer. Serially dilute the lysate and plate on 7H11 agar. Incubate for 3-4 weeks and count the colonies. A reduction in CFU compared to the untreated control indicates intracellular activity.

-

Pillar 3: Cytotoxicity and Therapeutic Index

An ideal antimicrobial agent must be selectively toxic to the pathogen while sparing host cells. Cytotoxicity assays are performed to determine the concentration at which a compound becomes toxic to mammalian cells (CC50).

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

-

Complete culture medium

-

Test compounds and controls

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Step-by-Step Methodology:

-

Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

-

Compound Exposure: Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Data Reading: Measure the absorbance at ~570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control. The CC50 is the compound concentration that reduces cell viability by 50%.

Therapeutic Index (TI): The TI is a critical measure of a compound's selectivity. It is calculated as the ratio of cytotoxicity to activity (TI = CC50 / MIC). A higher TI is desirable, indicating a wider window between the effective dose and the toxic dose. The most promising BTPM compounds exhibited a TI between 8 and 64, highlighting their selective anti-mycobacterial activity.[4][7]

Mechanism of Action and Target Identification

While the BTPM scaffold is established as a potent inhibitor of Mtb growth, its precise molecular target is an area of active investigation. Understanding the mechanism of action is crucial for rational lead optimization and predicting potential resistance mechanisms.

The Broader Context: Key Anti-TB Targets

Several validated targets exist within M. tuberculosis, offering a framework for understanding how new compounds might function:

-

InhA: An enoyl-ACP reductase essential for mycolic acid biosynthesis, the target of the frontline drug isoniazid.[10][11][12]

-

ATP Synthase: Critical for energy production in the bacterium; inhibited by the newer drug bedaquiline.[13][14][15]

-

DprE1: Decaprenylphosphoryl-β-D-ribose 2'-oxidase is a key enzyme in the synthesis of the mycobacterial cell wall component arabinogalactan.[16][17] It is a highly vulnerable target, and many benzothiazole-containing compounds are known to inhibit it.[18][19][20]

Investigating the BTPM Target

Preliminary studies suggest that the BTPM scaffold may act on the histidine biosynthesis pathway. Re-evaluation of the compounds' anti-mycobacterial activity in the presence of L-histidine, an allosteric inhibitor of the enzyme HisG, hinted that BTPMs might also target this enzyme.[7] However, this remains a hypothesis that requires further direct enzymatic and genetic validation.

Given the strong body of evidence linking the broader benzothiazole class to DprE1, it is highly plausible that BTPM compounds may also exert their effect, at least in part, through the inhibition of this critical cell wall synthesis enzyme.[16][18]

Visualizing Potential Mycobacterial Targets

Caption: Potential molecular targets for the BTPM scaffold in Mtb.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the BTPM scaffold has revealed key structural features that govern its anti-mycobacterial activity. This SAR data is invaluable for guiding the design of next-generation analogs with improved potency and drug-like properties.

Key SAR Findings

-

Benzothiazole Ring Substituents: The presence of a 5-trifluoromethyl group is strongly correlated with enhanced potency.[4][7] This electron-withdrawing group likely influences the electronic properties of the benzothiazole core and may enhance binding to the target protein.

-

Piperazine Ring Substituents: For compounds lacking the 5-trifluoromethyl group, a bulky substituent on the distal nitrogen of the piperazine ring is required to maintain activity.[1] This suggests the presence of a corresponding hydrophobic pocket in the target's binding site.

Visualizing Key SAR Points

Caption: Key structure-activity relationships for the BTPM scaffold.

Quantitative Structure-Activity Relationship (QSAR)

To further refine lead optimization, a 3D-QSAR model using Comparative Molecular Field Analysis (CoMFA) was developed for this series.[4][7] Such computational models provide a quantitative correlation between the 3D properties (steric and electrostatic fields) of the molecules and their biological activity. A statistically reliable CoMFA model with high predictive power (r²_pred = 0.718) was established, which can be used to accurately forecast the MIC of newly designed, unsynthesized analogs, thereby saving resources and accelerating the discovery cycle.[4]

Conclusion and Future Directions

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold represents a validated and promising starting point for the development of new anti-tuberculosis therapeutics. Compounds in this class exhibit potent, low-micromolar activity against M. tuberculosis, possess a favorable therapeutic index, and are synthetically accessible.

The path forward requires a focused effort on several fronts:

-

Definitive Target Validation: Employing techniques such as thermal shift assays, isothermal titration calorimetry with recombinant target proteins (e.g., HisG, DprE1), or whole-genome sequencing of resistant mutants to unequivocally identify the molecular target(s).

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and suitability for in vivo studies.

-

In Vivo Efficacy Studies: Testing the most promising candidates in established murine models of TB infection to determine if the potent in vitro activity translates to a therapeutic effect in a living organism.

-

SAR Expansion: Synthesizing and testing new analogs guided by the established SAR and 3D-QSAR models to further optimize for potency, selectivity, and pharmacokinetic properties.

Through this structured and iterative process, the BTPM scaffold holds the potential to deliver a novel clinical candidate to enrich the sparse pipeline of next-generation anti-tubercular drugs.

References

- Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. (2023). RSC Advances.

- What are mycobacterial ATP synthase inhibitors and how do they work? - Patsnap Synapse. (2024).

- Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis. (2024). Antimicrobial Agents and Chemotherapy.

- Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions. (n.d.). Antimicrobial Agents and Chemotherapy.

- Discovery of benzothiazoles as antimycobacterial agents: Synthesis, structure-activity relationships and binding studies with Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose 2'-oxidase. (2015). PubMed.

- Direct inhibitors of InhA active against Mycobacterium tuberculosis. (n.d.).

- Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents. (2024). MDPI.

- Current Perspective of ATP Synthase Inhibitors in the Management of the Tuberculosis. (2021). Bentham Science.

- Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. (2023). Semantic Scholar.

- DprE1 Inhibitors. (n.d.). Working Group for New TB Drugs.

- Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. (2023). RSC Publishing.

- ATP Synthesis Inhibitors. (n.d.). Working Group for New TB Drugs.

- Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. (2023). RSC Advances.

- Designing Novel InhA Inhibitors for Antituberculosis Agents Using ab Initio Fragment Molecular Orbital Calcul

- Discovery of benzothiazoles as antimycobacterial agents: Synthesis, structure-activity relationships and binding studies with Mycobacterium tuberculosis decaprenylphosphoryl-beta-D-ribose 2 '-oxidase. (n.d.). Infoscience.

- Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes: Design, synthesis, biological evaluation and 3D-QSAR studies. (2016). PubMed.

- Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candid

- In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. (n.d.). Antimicrobial Agents and Chemotherapy.

- Benzothiazole-based Compounds in Antibacterial Drug Discovery. (2018). Current Topics in Medicinal Chemistry.

- Anti-mycobacterial agents: Design, Synthesis, Biological Evaluation and COMFA Study of Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones. (2017).

- Discovery and Development of Highly Potent Inhibitors of Mycobacterium tuberculosis Growth In Vitro. (2011). Probe Reports from the NIH Molecular Libraries Program.

- Identification of novel chemical scaffolds that inhibit the growth of Mycobacterium tuberculosis in macrophages. (2021). bioRxiv.

- Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549. (n.d.).

- Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as New Anti-mycobacterial Chemotypes: Design, Synthesis, Biological Evaluation and 3D-QSAR Studies. (2025).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes: Design, synthesis, biological evaluation and 3D-QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03862A [pubs.rsc.org]

- 6. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Discovery and Development of Highly Potent Inhibitors of Mycobacterium tuberculosis Growth In Vitro - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. What are mycobacterial ATP synthase inhibitors and how do they work? [synapse.patsnap.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. ATP Synthesis Inhibitors | Working Group for New TB Drugs [newtbdrugs.org]

- 16. Discovery of benzothiazoles as antimycobacterial agents: Synthesis, structure-activity relationships and binding studies with Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose 2'-oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Discovery of benzothiazoles as antimycobacterial agents: Synthesis, structure-activity relationships and binding studies with Mycobacterium tuberculosis decaprenylphosphoryl-beta-D-ribose 2 '-oxidase [infoscience.epfl.ch]

Technical Whitepaper: Discovery of Piperidinyl/Piperazinyl-Benzothiazole Derivatives as PPARδ Agonists

Executive Summary

This technical guide details the discovery and optimization of 2-(1-piperidinyl)-1,3-benzothiazole derivatives as potent, highly selective agonists of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1] Unlike PPARα (fibrates) and PPARγ (thiazolidinediones), PPARδ remains an elusive target due to the difficulty in achieving subtype selectivity to avoid off-target side effects such as rhabdomyolysis or edema.

This analysis focuses on the medicinal chemistry campaign that utilized docking-based virtual screening to identify a benzothiazole hit, followed by structure-based drug design (SBDD) to optimize the central piperidine linker . The culmination of this work is the identification of advanced leads (e.g., Compound 21 ) featuring a 4-pyrrolidinyl-piperidine moiety, which exhibits single-digit nanomolar potency (

Scientific Background & Therapeutic Rationale[2][4][5][6][7][8][9][10]

The PPARδ Target

PPARδ is a nuclear receptor ubiquitously expressed, with high prevalence in tissues with high lipid metabolism rates (skeletal muscle, heart, liver).[4] Its activation drives the transcription of genes involved in fatty acid

-

Therapeutic Potential: Metabolic syndrome, dyslipidemia (raising HDL-C), type 2 diabetes, and atherosclerosis.

-

The Selectivity Challenge: The ligand-binding domains (LBD) of PPAR

,-

PPAR

activation: Risk of renal failure/rhabdomyolysis. -

PPAR

activation: Fluid retention, weight gain, bone fractures.[5]

-

Mechanism of Action

Upon ligand binding, PPARδ undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to Peroxisome Proliferator Response Elements (PPRE) in DNA.[6]

Figure 1: PPARδ signaling cascade initiated by benzothiazole agonist binding.

Medicinal Chemistry Strategy

Scaffold Selection: The Benzothiazole-Piperidine Core

Early screening campaigns identified the 2-amino-benzothiazole scaffold. However, the breakthrough came from rigidifying the linker between the aromatic tail (benzothiazole) and the acidic headgroup (phenylpropionic acid).

-

Benzothiazole Moiety: Occupies the large hydrophobic pocket of the PPARδ LBD.

-

Piperidine Linker: Unlike flexible alkyl chains, the piperidine ring restricts conformational entropy, locking the molecule into a bioactive conformation. This reduces the entropic penalty upon binding.[7]

-

Acidic Headgroup: Forms critical hydrogen bonds with His323 , His449 , and Tyr473 in the AF-2 helix (Helix 12), essential for agonist activity.

Structure-Activity Relationship (SAR)

Optimization focused on the 4-position of the piperidine ring and the substituents on the benzothiazole.

Table 1: SAR of Piperidinyl-Benzothiazole Derivatives (Representative Data)

| Compound ID | R1 (Benzothiazole) | R2 (Piperidine 4-pos) | PPARδ EC50 (nM) | Selectivity (vs α/γ) |

| 2_1 (Hit) | H | H | 120 | Low |

| 2_11 | 4-Cl | H | 19.1 | Moderate |

| 2_8 | 4-CF3 | H | 8.5 | >30-fold |

| Lead 21 | 6-F | 1-Pyrrolidinyl | 3.6 | >1000-fold |

Note: Data synthesized from Kato et al. (2023) and related patent literature.

Key Insight: The introduction of a pyrrolidine ring at the 4-position of the piperidine (Compound 21) was a critical "magic methyl" moment. This group fills a specific sub-pocket in the PPARδ LBD that is sterically restricted in PPAR

Chemical Synthesis Protocols

The synthesis of these derivatives typically follows a convergent route involving a Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

The molecule is disconnected at the benzothiazole-nitrogen bond.

-

Fragment A: 2-Chlorobenzothiazole (commercially available or synthesized from 2-aminothiophenol).

-

Fragment B: Piperidine-4-carboxylic acid derivative or 4-amino-piperidine derivative.

Detailed Synthetic Workflow (Compound 21 Analog)

Figure 2: General synthetic route for piperidinyl-benzothiazole derivatives.

Protocol: Step 2 (

Coupling)

Objective: Couple the benzothiazole core to the piperidine linker.

-

Reagents:

-

2-Chloro-6-fluorobenzothiazole (1.0 eq)

-

4-(Pyrrolidin-1-yl)piperidine (1.2 eq)

-

Potassium Carbonate (

, 2.0 eq) -

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

-

-

Procedure:

-

Dissolve the benzothiazole in DMF (0.5 M concentration).

-

Add

and the piperidine derivative. -

Heat the reaction mixture to 100°C under

atmosphere for 4–6 hours. -

Monitor reaction progress via TLC (Ethyl Acetate/Hexane) or LC-MS.

-

-

Workup:

-

Cool to room temperature. Pour into ice-water.

-

Extract with Ethyl Acetate (3x). Wash organic layer with brine.

-

Dry over

, filter, and concentrate in vacuo. -

Purification: Flash column chromatography (SiO2, MeOH/DCM gradient).

-

Biological Validation Protocols

GAL4-PPAR Transactivation Assay

This is the industry-standard assay to determine potency (

Principle: A fusion protein containing the yeast GAL4 DNA-binding domain and the human PPAR (LBD) is expressed. Ligand binding recruits co-activators, driving the expression of a Luciferase reporter gene.

Protocol:

-

Cell Line: CHO (Chinese Hamster Ovary) or HEK293 cells.

-

Transfection:

-

Plasmids: pM-hPPAR

-LBD (GAL4 fusion), pG5-Luc (Reporter containing 5x GAL4 binding sites), pRL-SV40 (Renilla internal control). -

Use Lipofectamine 2000 according to manufacturer instructions.

-

-

Treatment:

-

24 hours post-transfection, treat cells with test compounds (dissolved in DMSO) in a dose-response range (e.g., 0.1 nM to 10

M). -

Include controls: GW501516 (Positive Control), DMSO (Vehicle).

-

-

Readout:

-

Incubate for 24 hours.

-

Lyse cells and measure Firefly and Renilla luciferase activity using a Dual-Luciferase Assay System.

-

Calculation: Normalize Firefly/Renilla ratio. Plot dose-response curve to calculate

.

-

Conclusion

The discovery of piperidinyl-benzothiazole derivatives represents a significant advancement in PPAR

References

-

Kato, T., et al. (2023).[3] Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. Journal of Medicinal Chemistry. Link

-

Kato, T., et al. (2023).[3] Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Chemical and Pharmaceutical Bulletin. Link

-

Sznaidman, M. L., et al. (2003).[2] Novel Selective Small Molecule Agonists for Peroxisome Proliferator-Activated Receptor δ (PPARδ) – Synthesis and Biological Activity. Bioorganic & Medicinal Chemistry Letters. Link

-